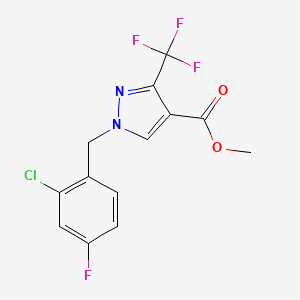
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure. Let’s break it down:
Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which is often used for drug design due to its stability and lipophilicity.
Pyrazole Ring: The central pyrazole ring contributes to its biological activity.
Substituents: The 2-chloro-4-fluorobenzyl and trifluoromethyl groups enhance its pharmacological properties.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- Industrial-scale production may involve optimization of reaction conditions, purification steps, and yield improvement.
Chemical Reactions Analysis
Reactivity: The compound is susceptible to hydrolysis due to the ester group.
Common Reagents: Acidic or basic conditions can hydrolyze the ester bond.
Major Products: Hydrolysis yields the corresponding carboxylic acid and methanol.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.
Biological Studies: It may act as a modulator of specific cellular pathways.
Materials Science: Its unique structure could inspire novel materials.
Mechanism of Action
Targets: Investigate its interaction with specific proteins or enzymes.
Pathways: Explore how it affects cellular processes (e.g., cell signaling, metabolism).
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other pyrazole derivatives with similar functionalities.
Properties
Molecular Formula |
C13H9ClF4N2O2 |
|---|---|
Molecular Weight |
336.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H9ClF4N2O2/c1-22-12(21)9-6-20(19-11(9)13(16,17)18)5-7-2-3-8(15)4-10(7)14/h2-4,6H,5H2,1H3 |
InChI Key |
OWVIJMBJZVTKAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(F)(F)F)CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10905763.png)
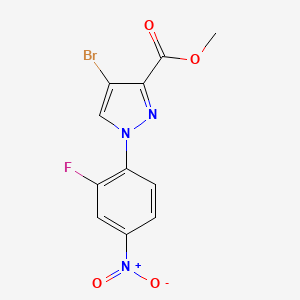

![5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B10905776.png)
![3-[1-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905799.png)
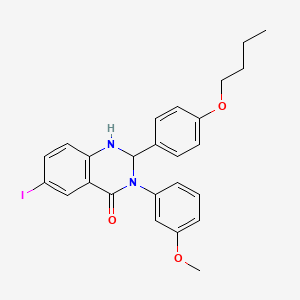
![N-{(1Z)-3-[(2E)-2-(4-chloro-3-nitrobenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B10905803.png)
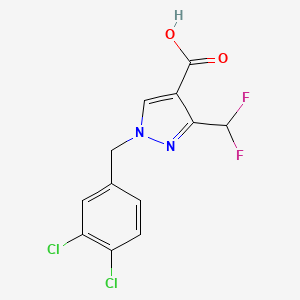
![Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905811.png)
![Methyl 2-((2-isopropyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6-yl)thio)acetate](/img/structure/B10905815.png)
![N-(4-bromopyridin-2-yl)-2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10905818.png)
![4-{[(4-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B10905828.png)
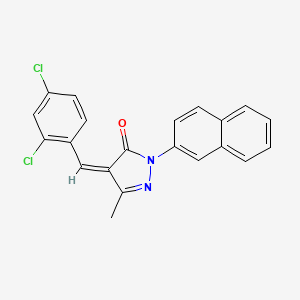
![N-(4,6-dimethylpyridin-2-yl)-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10905836.png)
